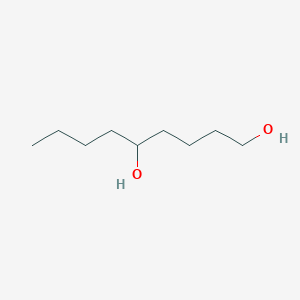
1,5-Nonanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Nonanediol is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is a colorless, viscous liquid that is used in various industrial applications, particularly in the production of polymers and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
1,5-Nonanediol can be synthesized through several methods. One common method involves the hydrogenation of nonanoic acid or its esters. This process typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.
Another method involves the reduction of nonanedioic acid using reducing agents like lithium aluminum hydride (LiAlH4). This reaction is usually performed in an inert atmosphere to prevent oxidation and requires careful control of reaction conditions to achieve high yields.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of nonanoic acid or its esters. This method is preferred due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as palladium or nickel, to facilitate the reduction of the carboxylic acid groups to hydroxyl groups.
化学反应分析
Types of Reactions
1,5-Nonanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanoic acid or nonanedioic acid.
Reduction: It can be reduced to form nonane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Nonanoic acid, nonanedioic acid.
Reduction: Nonane.
Substitution: Halogenated nonanes, such as 1-chlorononane or 1-bromononane.
科学研究应用
1,5-Nonanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers, including polyesters and polyurethanes. Its diol functionality makes it a valuable monomer for creating long-chain polymers with desirable mechanical properties.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: It is used as a plasticizer, solvent, and intermediate in the production of lubricants, surfactants, and other specialty chemicals.
作用机制
The mechanism of action of 1,5-Nonanediol depends on its specific application. In polymer synthesis, it acts as a monomer that undergoes polycondensation reactions to form long-chain polymers. The hydroxyl groups on this compound react with carboxylic acid or isocyanate groups to form ester or urethane linkages, respectively.
In biochemical applications, this compound can interact with enzymes and other proteins through hydrogen bonding and hydrophobic interactions. These interactions can influence the activity and stability of the proteins, making this compound a useful tool in biochemical research.
相似化合物的比较
Similar Compounds
1,4-Butanediol: Another diol with four carbon atoms. It is used in the production of polyurethanes and as a solvent.
1,6-Hexanediol: A diol with six carbon atoms, commonly used in the synthesis of polyesters and polyurethanes.
1,8-Octanediol: A diol with eight carbon atoms, used in the production of plasticizers and as a chemical intermediate.
Uniqueness of 1,5-Nonanediol
This compound is unique due to its specific chain length and the presence of two hydroxyl groups. This combination allows it to impart specific mechanical and chemical properties to the polymers it forms. Its longer carbon chain compared to 1,4-Butanediol and 1,6-Hexanediol provides increased flexibility and hydrophobicity, making it suitable for applications requiring these characteristics.
属性
CAS 编号 |
13686-96-9 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
nonane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-2-3-6-9(11)7-4-5-8-10/h9-11H,2-8H2,1H3 |
InChI 键 |
SJPUAGVKXXPKCD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CCCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


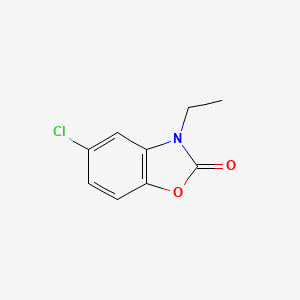
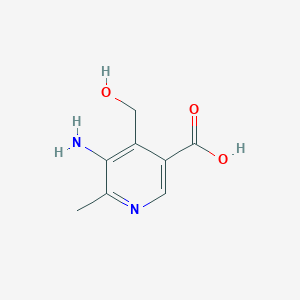
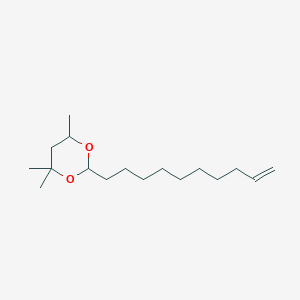

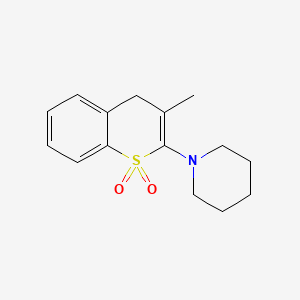
![N-[2-(2-pyridin-2-ylethylcarbamoyl)ethyl]furan-3-carboxamide](/img/structure/B14726590.png)
![5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid](/img/structure/B14726598.png)

![5-Oxaspiro[3.5]non-6-ene](/img/structure/B14726618.png)
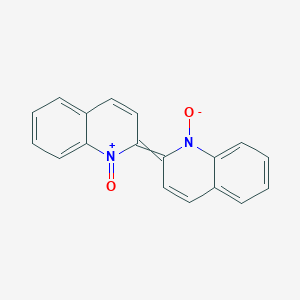

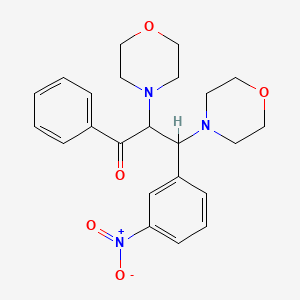
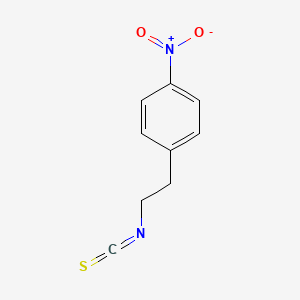
![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
